Furan-2-yl-(1H-imidazol-2-yl)-methanone
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Overview
Description
Furan-2-yl-(1H-imidazol-2-yl)-methanone: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a furan ring and an imidazole ring connected by a methanone group, making it a versatile molecule in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furan-2-yl-(1H-imidazol-2-yl)-methanone typically involves the condensation of furan-2-carbaldehyde with 1H-imidazole-2-carbaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures high purity and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: Furan-2-yl-(1H-imidazol-2-yl)-methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: Both the furan and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted furan and imidazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Furan-2-yl-(1H-imidazol-2-yl)-methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic benefits, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and catalysts.
Mechanism of Action
The mechanism of action of Furan-2-yl-(1H-imidazol-2-yl)-methanone involves its interaction with various molecular targets and pathways. The furan and imidazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit specific enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, its ability to form stable complexes with metal ions makes it useful in catalytic applications.
Comparison with Similar Compounds
Furan-2-yl-(1H-imidazol-2-yl)-methanol: Similar structure but with a hydroxyl group instead of a methanone group.
Furan-2-yl-(1H-imidazol-2-yl)-methanethiol: Contains a thiol group, offering different reactivity and applications.
Furan-2-yl-(1H-imidazol-2-yl)-methane: Lacks the carbonyl group, resulting in different chemical properties.
Uniqueness: Furan-2-yl-(1H-imidazol-2-yl)-methanone is unique due to the presence of both furan and imidazole rings connected by a methanone group, providing a versatile scaffold for various chemical modifications and applications. Its ability to undergo diverse chemical reactions and its potential in multiple scientific fields make it a valuable compound for research and development.
Properties
IUPAC Name |
furan-2-yl(1H-imidazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7(6-2-1-5-12-6)8-9-3-4-10-8/h1-5H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLIOWRFOHPJMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=NC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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